molecular formula C14H16N2O2S B14988521 N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B14988521
M. Wt: 276.36 g/mol
InChI Key: JSQQZTAHDSLJFY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-ethoxyaniline with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

  • Step 1: Formation of the Thiazole Ring

    • React 2,4-dimethylthiazole-5-carboxylic acid with 4-ethoxyaniline in the presence of a coupling reagent like EDCI.
    • The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.
  • Step 2: Purification

    • The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction of the compound can occur at the amide bond, converting it to the corresponding amine.
  • Substitution

    • Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of halogen atoms or other electrophiles to the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Studies have shown that thiazole derivatives exhibit antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

Medicine

    Drug Development: The compound’s structure can be modified to create analogs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenacetin (N-(4-ethoxyphenyl)acetamide)
  • N-(4-ethoxyphenyl)-2-azetidinone
  • N-(4-ethoxyphenyl)-2,4-dimethylthiazole

Comparison

  • Phenacetin: Both compounds contain the 4-ethoxyphenyl group, but phenacetin has an acetamide moiety instead of the thiazole ring. Phenacetin is known for its analgesic and antipyretic properties.
  • N-(4-ethoxyphenyl)-2-azetidinone: This compound has a similar aromatic structure but features an azetidinone ring instead of the thiazole ring. It is used in the synthesis of β-lactam antibiotics.
  • N-(4-ethoxyphenyl)-2,4-dimethylthiazole: This compound lacks the carboxamide group, making it less versatile in terms of chemical reactivity and potential applications.

Conclusion

N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H16N2O2S/c1-4-18-12-7-5-11(6-8-12)16-14(17)13-9(2)15-10(3)19-13/h5-8H,4H2,1-3H3,(H,16,17)

InChI Key

JSQQZTAHDSLJFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C)C

Origin of Product

United States

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